![molecular formula C21H21ClN2O3 B2970265 2-(4-chlorophenoxy)-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide CAS No. 898439-15-1](/img/structure/B2970265.png)
2-(4-chlorophenoxy)-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide
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Description
Molecular Structure Analysis
The molecular structure of this compound would be influenced by the presence of the functional groups. The dihydroquinoline group is a heterocyclic compound, which could potentially participate in aromatic interactions. The chlorophenoxy group might be involved in halogen bonding or other types of non-covalent interactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The chlorophenoxy group could potentially undergo nucleophilic substitution reactions, while the dihydroquinoline group might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorophenoxy group could potentially increase the compound’s lipophilicity, while the dihydroquinoline group could contribute to its aromaticity .Scientific Research Applications
Cyclization and Synthesis Techniques
- Regioselective Synthesis of Quinolin-8-ols and Tetrahydroquinolin-8-ols : A study by Uchiyama et al. (1998) detailed the cyclization of 2-(3-hydroxyphenyl)ethyl ketone O-2,4-dinitrophenyloximes to yield quinolin-8-ols and tetrahydroquinolin-8-ols via alkylideneaminyl radical intermediates, providing a method for regioselective synthesis relevant to quinoline derivatives (Uchiyama et al., 1998).
Structural Studies and Properties
- Structural Aspects of Salt and Inclusion Compounds of Quinoline-based Amides : Karmakar et al. (2007) investigated the structural aspects of amide-containing isoquinoline derivatives, revealing their ability to form gels and crystalline salts with mineral acids, and their fluorescence properties, which may inform the study of similar compounds (Karmakar et al., 2007).
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O3/c22-16-6-9-18(10-7-16)27-13-20(25)23-17-8-5-14-2-1-11-24(19(14)12-17)21(26)15-3-4-15/h5-10,12,15H,1-4,11,13H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRKHQXCUHBZZFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl)N(C1)C(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide |
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